![molecular formula C7H11NO2 B3048029 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-57-4](/img/structure/B3048029.png)
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a non-natural proline analogue characterized by a spirocyclic structure combining a pyrrolidine ring and a cyclopropane moiety. This compound has gained prominence in medicinal chemistry due to its ability to impose conformational restrictions on peptide chains, enhancing target binding and metabolic stability . It serves as a critical intermediate in synthesizing ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . The enantioselective synthesis of this compound, achieved via phase-transfer catalysis, ensures high enantiomeric excess (ee >98%) and industrial scalability . Its Boc-protected derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is widely used to maintain solubility during peptide coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH) . This method allows for the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a unique spiro junction between a six-membered ring and a four-membered ring, which contributes to its distinctive chemical properties and biological activities. The presence of an azaspiro moiety and a carboxylic acid group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
- Antiviral Activity : Derivatives of (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid have shown promise as inhibitors of the hepatitis C virus (HCV) NS5A protein, indicating potential therapeutic options for hepatitis C treatment . The mechanism involves interaction with viral replication enzymes, which can modulate their activity.
- Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibitors, providing insights into various biological pathways and mechanisms. It has been shown to interact with specific molecular targets, which can lead to the development of new drugs targeting metabolic diseases .
- Receptor Ligands : Its ability to act as a ligand for specific receptors has been investigated, suggesting implications for drug design targeting neurological disorders or other conditions .
Chemical Synthesis
This compound serves as a versatile building block for the synthesis of complex molecules, including spirocyclic compounds and heterocycles. Its unique structure allows chemists to create novel compounds with potential biological activity .
Industrial Applications
The compound is also explored in the development of agrochemicals and materials science due to its unique chemical properties. Its role as an intermediate in synthesizing biologically active molecules makes it valuable in industrial chemistry applications.
Case Study 1: Antiviral Research
Research has indicated that derivatives of this compound are being explored as potential inhibitors of HCV, leading to new therapeutic options for hepatitis C treatment. Studies demonstrate that these compounds effectively inhibit viral replication by targeting specific enzymes involved in the virus's life cycle .
Case Study 2: Enzyme Targeting
Studies focused on enzyme inhibition have revealed that this compound interacts with various enzymes, providing insights into metabolic pathways and potential therapeutic targets for metabolic diseases like diabetes and obesity .
Mechanism of Action
The mechanism by which (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds:
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (Ash)
- Structure : Spirocyclic framework with a cyclopropane-pyrrolidine fusion.
- Role : Central component of ledipasvir; induces rigidity in peptide backbones .
- Synthesis : Enantioselective alkylation under phase-transfer conditions, yielding >75% efficiency and >98% ee .
Octahydroindole-2-carboxylic Acid (Oic)
- Structure : Bicyclic octahydroindole core.
- Role : Used in antihypertensive drugs (e.g., perindopril); stabilizes C4-exo conformations and trans-amide bonds .
- Comparison : Less hydrophobic than Ash, limiting solubility in organic solvents .
Neopentylglycine (MPI38)
- Structure : Branched alkyl side chain.
- Role : P2 residue in SARS-CoV-2 3CL protease inhibitors.
- Comparison : Exhibits moderate MPro inhibition but lacks spirocyclic conformational control .
β-Cyclopropylalanine (MPI39)
- Structure : Cyclopropane-substituted alanine.
- Role : Enhances MPro inhibition potency in vitro and in cellulo .
- Comparison : Superior target affinity compared to Ash in protease inhibition but requires complex synthesis .
Cyclohexylalanine (MPI45)
- Structure : Bulky cyclohexyl group.
- Role : Improves cellular activity in antiviral agents.
- Comparison : Higher steric hindrance than Ash but less conformational rigidity .
Table 1: Key Properties of Selected Proline Analogues
Key Findings:
- Conformational Impact: Ash’s spirocyclic structure provides superior conformational restriction compared to linear (neopentylglycine) or monocyclic (β-cyclopropylalanine) analogues, enhancing target specificity in HCV therapies .
- Hydrophobicity : Ash’s hydrophobicity exceeds that of Oic, improving membrane permeability but requiring formulation adjustments for solubility .
- Synthetic Accessibility : Ash’s enantioselective synthesis avoids costly chiral separations, unlike β-cyclopropylalanine and cyclohexylalanine, which rely on multi-step resolutions .
- Target Interactions : In SARS-CoV-2 MPro inhibition, Ash shows less favorable binding than β-cyclopropylalanine but remains viable due to its synthetic tractability .
Biological Activity
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a bicyclic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various biologically active molecules.
- Molecular Formula : C7H12N O2
- Molecular Weight : 141.17 g/mol
- IUPAC Name : this compound
The compound's structure features a carboxylic acid functional group, enhancing its reactivity and potential applications in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets, potentially affecting various biochemical pathways involved in disease processes .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity :
- Enzyme Inhibition :
-
Modulation of Cell Signaling :
- There is evidence that this compound can modulate various biological processes, including cell signaling pathways and enzyme activity, which opens avenues for exploring its potential in treating various diseases .
Study on Antiviral Properties
A study highlighted the efficacy of derivatives of this compound against HCV, demonstrating significant inhibition of the NS5A protein. The research involved synthesizing several derivatives and evaluating their antiviral potency using cell culture models .
Enzyme Interaction Studies
Another investigation focused on the compound's interaction with specific enzymes implicated in metabolic pathways. The results indicated that modifications to the compound's structure could enhance its inhibitory effects on target enzymes, suggesting a pathway for developing more effective therapeutics .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Key Activity |
---|---|---|
This compound | Bicyclic compound | Antiviral, enzyme inhibition |
(6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid | Bicyclic compound | Antiviral targeting HCV |
(6S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid | Bicyclic compound | Potential enzyme modulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid, and how do they address stereochemical control?
The enantioselective synthesis of this compound typically involves phase-transfer catalysis (PTC) under mild conditions. A key method employs a one-pot double allylic alkylation of a glycine-derived imine using a chinchonidine-derived catalyst, achieving high enantiomeric excess (ee >95%) . The Boc-protected derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is synthesized via tert-butyl (S)-4-methyleneprolinate intermediate, followed by deprotection and cyclization. This route is critical for producing antiviral drug intermediates like ledipasvir .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm spirocyclic geometry and stereochemistry. For example, the ¹H NMR of the Boc-protected derivative shows characteristic signals for the spiro[2.4]heptane system (δ 1.2–2.8 ppm for cyclopropane protons) and the tert-butyl group (δ 1.4 ppm) . X-ray crystallography is also used for absolute configuration confirmation, as demonstrated in studies of related spirocyclic proline analogues .
Q. What are the solubility and stability considerations for handling this compound in aqueous or organic media?
The free carboxylic acid form has limited solubility in non-polar solvents but is soluble in DMSO or methanol. Stability studies indicate that the Boc-protected derivative is hygroscopic and requires storage under inert conditions. Acidic or basic conditions may lead to decarboxylation or ring-opening, necessitating pH-controlled environments during reactions .
Advanced Research Questions
Q. How does the conformational rigidity of this compound influence its bioactivity in drug design?
The spirocyclic structure imposes torsional constraints on peptide backbones, enhancing binding affinity to target proteins. For example, in ledipasvir (HCV NS5A inhibitor), the compound’s rigid geometry optimizes hydrophobic interactions with the viral protein’s active site, reducing conformational entropy loss upon binding . Computational docking studies (e.g., using PDB 3EWJ) further validate its role in stabilizing ligand-receptor complexes .
Q. What strategies resolve contradictions in stereochemical outcomes during large-scale synthesis?
Discrepancies in enantiomeric purity often arise from competing reaction pathways. A comparative analysis of PTC versus organocatalytic methods reveals that PTC provides superior stereocontrol (ee >95% vs. 80–85% for organocatalysis). Adjusting solvent polarity (e.g., toluene/water biphasic systems) and catalyst loading (5–10 mol%) mitigates racemization .
Q. How do substituents (e.g., Boc, difluoro) on the azaspiro scaffold affect reactivity and downstream applications?
- Boc protection : Enhances solubility in organic solvents and prevents unwanted side reactions at the amine group during peptide coupling .
- Difluoro modification : Introduced via 1,1-difluorocyclopropane intermediates, improves metabolic stability and membrane permeability in antiviral agents . Table 1 summarizes key derivatives:
Q. What analytical challenges arise in quantifying trace impurities in azaspiro-based APIs?
High-resolution LC-MS/MS is required to detect low-abundance byproducts (e.g., ring-opened aldehydes or dimeric species). Method validation parameters (LOQ <0.1%, linearity R² >0.995) ensure compliance with ICH Q3A/B guidelines. For example, a validated method using a C18 column and 0.1% formic acid in acetonitrile/water achieves baseline separation of impurities .
Q. Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .
- Scale-Up Optimization : Implement continuous flow chemistry to enhance yield and reduce reaction times for Boc-deprotection steps .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclopropane-forming reactions .
Properties
IUPAC Name |
(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAMAASOUOLEG-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250608 | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152723-57-4 | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152723-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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